Cas no 313484-93-4 (Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis-)

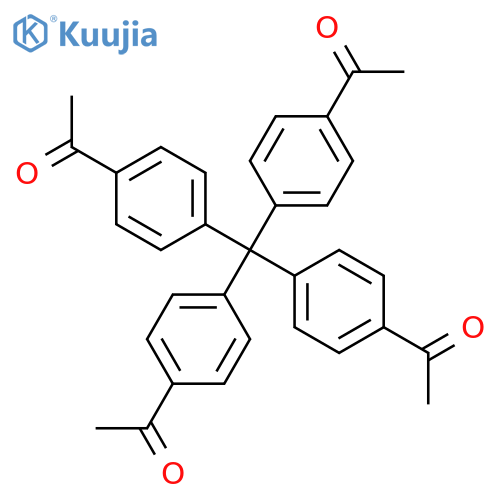

313484-93-4 structure

商品名:Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis-

Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis-

- tetrakis(4-acetylphenyl)methane

- CS-0169801

- 1-{4-[tris(4-acetylphenyl)methyl]phenyl}ethanone

- E75427

- SCHEMBL13211688

- doi:10.14272/CAFYIOYXMUILEU-UHFFFAOYSA-N.1

- 313484-93-4

- 1-[4-[tris(4-acetylphenyl)methyl]phenyl]ethanone

- Tetra(4-acetylphenyl)methane

- 10.14272/CAFYIOYXMUILEU-UHFFFAOYSA-N.1

- BS-46857

- MFCD30531760

- 1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone

- YSZC1208

-

- インチ: InChI=1S/C33H28O4/c1-21(34)25-5-13-29(14-6-25)33(30-15-7-26(8-16-30)22(2)35,31-17-9-27(10-18-31)23(3)36)32-19-11-28(12-20-32)24(4)37/h5-20H,1-4H3

- InChIKey: CAFYIOYXMUILEU-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)C)(C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C

計算された属性

- せいみつぶんしりょう: 488.19875937g/mol

- どういたいしつりょう: 488.19875937g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 37

- 回転可能化学結合数: 8

- 複雑さ: 685

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.7

- トポロジー分子極性表面積: 68.3Ų

Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW077-1g |

Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- |

313484-93-4 | 97% | 1g |

2237.0CNY | 2021-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240441-1g |

Tetrakis(4-acetylphenyl)methane |

313484-93-4 | 97% | 1g |

¥1461.00 | 2024-08-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW077-50mg |

Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- |

313484-93-4 | 97% | 50mg |

255.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | Y1213839-5g |

1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone |

313484-93-4 | 95% | 5g |

$1080 | 2024-07-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PW077-200mg |

Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- |

313484-93-4 | 97% | 200mg |

639.0CNY | 2021-07-10 | |

| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | OLB3135960-1g |

Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- |

313484-93-4 | 95% | 1g |

¥1500 | 2023-11-08 | |

| Aaron | AR01KKUD-250mg |

1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone |

313484-93-4 | 97% | 250mg |

$55.00 | 2025-02-11 | |

| 1PlusChem | 1P01KKM1-100mg |

1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone |

313484-93-4 | 97% | 100mg |

$38.00 | 2024-05-06 | |

| abcr | AB570054-250mg |

1,1',1'',1'''-(Methanetetrayltetrakis(benzene-4,1-diyl))tetraethanone; . |

313484-93-4 | 250mg |

€148.90 | 2024-08-02 | ||

| eNovation Chemicals LLC | Y1213839-5g |

1,1',1'',1'''-(methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(ethan-1-one) |

313484-93-4 | 95% | 5g |

$520 | 2025-02-21 |

Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis- 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

313484-93-4 (Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis-) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:313484-93-4)Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis-

清らかである:99%

はかる:5g

価格 ($):634

Suzhou Senfeida Chemical Co., Ltd

(CAS:313484-93-4)Tetra(4-acetylphenyl)methane

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ